what are the chemical properties of 1,5-DIBROMOPENTANE-D10
what are the chemical properties of 1,5-DIBROMOPENTANE-D10
An In-depth Technical Guide to the Chemical Properties and Applications of 1,5-DIBROMOPENTANE-D10
This guide provides a comprehensive overview of 1,5-DIBROMOPENTANE-D10, a deuterated isotopologue of 1,5-dibromopentane. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, spectroscopic characteristics, reactivity, and its pivotal applications in modern chemical and pharmaceutical research. We will explore the fundamental principles of isotopic labeling and the kinetic isotope effect, which are central to the utility of this molecule.
Introduction: The Significance of Deuteration
1,5-Dibromopentane-D10 (CAS No. 1219802-90-0) is a specialized chemical reagent in which all ten hydrogen atoms of 1,5-dibromopentane have been replaced with deuterium, a stable, heavy isotope of hydrogen.[1][2] This seemingly subtle modification—the addition of a neutron to each hydrogen nucleus—introduces profound changes in certain molecular properties without significantly altering the compound's size or shape.[3][4]
In the pharmaceutical sciences, this process, known as deuteration, has become a sophisticated strategy to enhance a drug's metabolic profile. By strategically replacing hydrogen with deuterium at sites of metabolic vulnerability, the rate of enzymatic breakdown can be slowed, potentially leading to improved drug efficacy, a longer half-life, and a more favorable safety profile.[3][5][6] Furthermore, deuterated compounds are invaluable as internal standards in quantitative analytical techniques like mass spectrometry, where their mass difference allows for precise quantification of the non-deuterated analogue.[2][7]
Physicochemical Properties
While specific experimental data for 1,5-DIBROMOPENTANE-D10 is not extensively published, its bulk physical properties can be reasonably expected to be very similar to its non-deuterated counterpart, 1,5-dibromopentane (CAS No. 111-24-0). The primary differences arise from the increased molecular weight due to the deuterium atoms.
| Property | 1,5-DIBROMOPENTANE-D10 | 1,5-Dibromopentane (Non-Deuterated) |
| CAS Number | 1219802-90-0[1] | 111-24-0 |
| Molecular Formula | C₅D₁₀Br₂[1] | C₅H₁₀Br₂[8] |
| Molecular Weight | ~240.00 g/mol [1] | ~229.94 g/mol [9] |
| Appearance | Not specified; expected to be a clear, colorless to yellow-brownish liquid[9] | Clear, colorless to yellow-brownish liquid[9] |
| Melting Point | Not specified; expected to be ~ -34 °C | -34 °C[9][10] |
| Boiling Point | Not specified; expected to be ~ 110 °C at 15 mmHg | 110 °C at 15 mmHg[9][10] |
| Density | Not specified; expected to be slightly higher than the non-deuterated form | ~1.688 g/mL at 25 °C[9] |
| Refractive Index | Not specified; expected to be ~ 1.512 (n20/D) | 1.512 (n20/D)[9] |
| Solubility | Not specified; expected to be soluble in benzene and chloroform, insoluble in water[9] | Soluble in benzene and chloroform, insoluble in water[9][11] |
Spectroscopic Profile: The Isotopic Signature
The substitution of hydrogen with deuterium creates distinct and predictable changes in the spectroscopic signature of the molecule, which are essential for its characterization and use.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : In a ¹H NMR spectrum of 1,5-DIBROMOPENTANE-D10, the characteristic signals for the pentyl chain protons would be absent. In ¹³C NMR, the carbon signals would exhibit splitting into multiplets due to one-bond carbon-deuterium (¹J-CD) coupling, and their chemical shifts may be slightly altered compared to the non-deuterated compound.[12][13]
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Mass Spectrometry (MS) : The molecular ion peak in the mass spectrum will appear 10 mass units higher for the D10 isotopologue compared to its H10 counterpart.[1] This significant and precise mass shift is the cornerstone of its application as an internal standard in quantitative mass spectrometry.
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Infrared (IR) Spectroscopy : The vibrational frequencies of chemical bonds are dependent on the mass of the atoms involved. The carbon-deuterium (C-D) bond is stronger and involves a heavier isotope, causing C-D stretching and bending vibrations to appear at lower wavenumbers (frequencies) than the corresponding C-H vibrations. This shift provides a clear diagnostic tool to confirm deuteration.[14]
Chemical Reactivity and the Kinetic Isotope Effect
The general reactivity of 1,5-DIBROMOPENTANE-D10 is governed by the two terminal bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions.[15] This allows the molecule to serve as a versatile building block for constructing five-membered rings or for linking molecular fragments.[9][15] It is generally stable under standard conditions but is incompatible with strong oxidizing agents and strong bases.[16][17]
The most critical chemical property that distinguishes the D10 isotopologue is the Deuterium Kinetic Isotope Effect (KIE) .
Causality Behind the Kinetic Isotope Effect: The KIE arises because the C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. Consequently, if a C-H bond is cleaved in the rate-determining step of a reaction, the deuterated version of that reaction will proceed more slowly. This effect is particularly important in drug metabolism, where cytochrome P450 enzymes often catalyze the oxidation of C-H bonds.
Caption: Fig 1: The higher energy required to break a C-D bond versus a C-H bond results in a slower reaction rate (kD < kH).
Core Applications in Research and Development
The unique properties of 1,5-DIBROMOPENTANE-D10 make it a powerful tool in several scientific domains.
Probing Metabolic Pathways and the "Deuterium Switch"
In drug discovery, identifying which parts of a molecule are most susceptible to metabolic breakdown is crucial. Deuterated analogues can be synthesized to probe these "metabolic hot spots." If replacing a specific C-H bond with a C-D bond significantly increases the drug's half-life, it confirms that this position is a primary site of metabolism.
This knowledge underpins the "deuterium switch" strategy, where a non-deuterated approved drug is re-engineered with deuterium at key metabolic sites to create a new chemical entity with an improved pharmacokinetic profile.[3] A notable example is deutetrabenazine, the first deuterated drug approved by the FDA, which offers more stable plasma concentrations and better tolerability than its non-deuterated predecessor.[3][6]
Caption: Fig 2: A workflow illustrating the use of deuteration to improve the metabolic properties of a lead compound.
Internal Standards for Quantitative Analysis
The ideal internal standard for a mass spectrometry-based quantitative assay is a compound that behaves identically to the analyte during sample preparation and ionization but is distinguishable by its mass. A stable isotope-labeled version of the analyte, such as 1,5-DIBROMOPENTANE-D10 for the quantification of 1,5-dibromopentane, is the gold standard. It co-elutes chromatographically with the analyte and compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise measurements.[2][7]
Experimental Protocols
The following are generalized, self-validating protocols for the common applications of 1,5-DIBROMOPENTANE-D10.
Protocol 1: Use as an Internal Standard in LC-MS/MS Quantification
Objective: To accurately quantify 1,5-dibromopentane (the "analyte") in a plasma matrix.
Methodology:
-
Preparation of Stock Solutions:
-
Accurately prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Accurately prepare a 1 mg/mL stock solution of 1,5-DIBROMOPENTANE-D10 (the "Internal Standard" or IS) in methanol.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the analyte stock solution to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Spike each calibration standard and a blank sample with the IS to a final concentration of 100 ng/mL.
-
-
Sample Preparation:
-
To 50 µL of plasma sample (or calibration standard), add 150 µL of methanol containing the IS (at the concentration that yields 100 ng/mL final).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method that provides good peak shape for the analyte. The IS will co-elute.
-
Optimize MS/MS parameters to monitor a specific mass transition for the analyte and a corresponding transition for the IS.
-
-
Data Processing & Validation:
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Plot this ratio against the nominal concentration of the analyte for the calibration standards.
-
Perform a linear regression to generate a calibration curve.
-
Self-Validation: The method is validated if the correlation coefficient (R²) of the calibration curve is >0.99 and the calculated concentrations of quality control samples are within ±15% of their nominal values.
-
Protocol 2: Synthesis of a Deuterated Diamine
Objective: To synthesize 1,5-bis(benzylamino)pentane-d10 via nucleophilic substitution.
Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1,5-DIBROMOPENTANE-D10 (1.0 eq) in acetonitrile.
-
Add potassium carbonate (3.0 eq) as a base.
-
Add benzylamine (2.2 eq) as the nucleophile.
-
-
Reaction Execution:
-
Stir the mixture vigorously at 60 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting material. The reaction is typically complete within 12-18 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the potassium carbonate and rinse the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
-
Purification & Validation:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Self-Validation: The identity and purity of the final product must be confirmed by analytical techniques. ¹H NMR will show the presence of benzyl protons but the absence of the pentyl chain protons. Mass spectrometry will confirm the correct molecular weight for the deuterated product.
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Safety and Handling
Specific safety data for 1,5-DIBROMOPENTANE-D10 is limited; therefore, it must be handled with the same precautions as its non-deuterated analogue.
-
Hazards: It is considered a combustible liquid.[18] It is known to cause skin irritation and serious eye irritation.[16][19]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][18]
-
Handling: Work in a well-ventilated area or a chemical fume hood.[17][20] Keep away from heat, sparks, and open flames.[18] Avoid contact with skin and eyes.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][20] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[18][21]
Conclusion
1,5-DIBROMOPENTANE-D10 is more than just a heavy version of a simple alkyl halide. It is a sophisticated chemical tool that leverages the fundamental principles of isotopic chemistry. Its utility is primarily driven by the kinetic isotope effect, which allows it to act as a powerful probe in metabolic studies and as a basis for creating more robust pharmaceutical compounds. Concurrently, its well-defined mass difference from its natural counterpart makes it an ideal internal standard for achieving the highest levels of accuracy in analytical quantification. For the modern researcher in chemistry and drug development, understanding the properties and applications of such deuterated reagents is essential for innovation and precision.
References
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